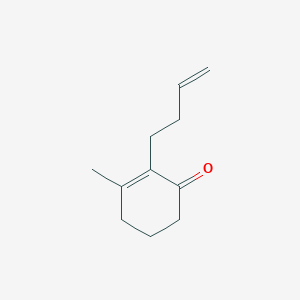
2,9-Dinitrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dinitrophenanthrene is a nitro-aromatic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two nitro groups attached to the 2nd and 9th positions of the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dinitrophenanthrene typically involves the nitration of phenanthrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitration processes similar to those used in laboratory synthesis. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,9-Dinitrophenanthrene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2,9-Diaminophenanthrene.
Oxidation: Phenanthrenequinone derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
2,9-Dinitrophenanthrene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. It can also serve as a model compound for studying the reactivity of nitro-aromatic compounds.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its aromatic structure and reactivity.
Mechanism of Action
The mechanism by which 2,9-Dinitrophenanthrene exerts its effects depends on the specific reaction or application. In reduction reactions, the nitro groups are converted to amino groups through the transfer of electrons and protons. In nucleophilic substitution reactions, the nitro groups act as leaving groups, allowing nucleophiles to attack the aromatic ring. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
2,7-Dinitrophenanthrene: Another nitro-aromatic compound with nitro groups at the 2nd and 7th positions.
9-Nitrophenanthrene: A mono-nitro derivative with a single nitro group at the 9th position.
2-Nitrofluorene: A nitro-aromatic compound with a similar structure but different ring system.
Uniqueness: 2,9-Dinitrophenanthrene is unique due to the specific positioning of its nitro groups, which can influence its chemical reactivity and potential applications. The presence of two nitro groups can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to mono-nitro derivatives.
Properties
CAS No. |
159092-70-3 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2,9-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-5-6-11-9(7-10)8-14(16(19)20)13-4-2-1-3-12(11)13/h1-8H |
InChI Key |
NOWPFVNMHCCFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)




